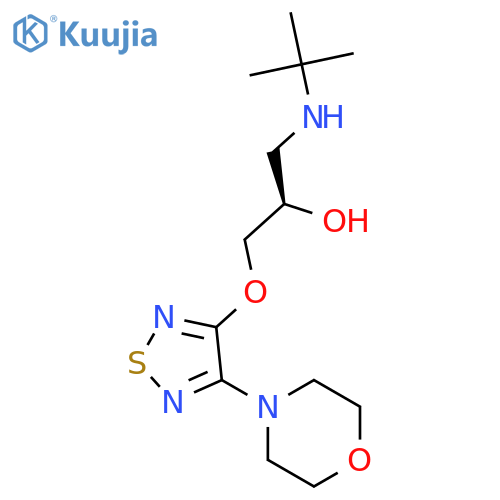Cas no 26839-76-9 ((R)-Timolol)
(R)-Timimololは、非選択的β遮断薬の一種であり、主に緑内障や高眼圧症の治療に用いられる光学活性物質です。その立体特異性により、(S)-エナンチオマーに比べて高い受容体親和性を示し、効果的な眼圧降下作用を発揮します。化学的には(R)-1-(tert-ブチルアミノ)-3-[(4-モルホリノ-1,2,5-チアジアゾール-3-イル)オキシ]-2-プロパノールとして知られ、水溶性と脂溶性のバランスが良好なため、角膜透過性に優れています。また、局所投与でも全身性の副作用が少ないことが特徴です。

(R)-Timolol structure
(R)-Timolol 化学的及び物理的性質
名前と識別子
-
- 2-Propanol,1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-,(2R)-
- (R)-TIMOLOL
- R-(+)-1-tert-butylamino-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]-2-propanol
- (+)-1-(tert-Butylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-ol
- (2R)-1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol
- 1-(tert-Butylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)-2-propanol
- 2-Propanol, 1-(tert-butylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)-
- (+)-timolol
- (2R)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
- 2BG20ZUO2E
- (+)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
- Timolol, (+)-
- d-Timolol
- R-Timolol
- Spectrum_000192
- (R)-(+)-Timolol
- Spectrum2_001334
- Spectrum3_001366
- Spectrum4_001164
- Spectrum5_000582
- BSPBio_002892
- KBioGR_001767
- KBioS
- DTXSID801318141
- SCHEMBL222970
- NINDS_000178
- L-714465
- DivK1c_000178
- CHEMBL1744069
- BRD-K30421593-050-03-1
- KBio2_003240
- CHEBI:39466
- UNII-2BG20ZUO2E
- TIMOLOL ANHYDROUS, (R)-
- BRD-K30421593-050-02-3
- SBI-0051535.P003
- AB00053554_02
- (2R)-1-((1,1-DIMETHYLETHYL)AMINO)-3-((4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL)OXY)PROPAN-2-OL
- 26839-76-9
- KBioSS_000672
- (2R)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1, 2, 5-thiadiazol-3-yl)oxy]propan-2-ol
- KBio1_000178
- IDI1_000178
- KBio2_000672
- 2-PROPANOL, 1-((1,1-DIMETHYLETHYL)AMINO)-3-((4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL)OXY)-, (2R)-
- Q27120254
- EINECS 248-033-1
- KBio2_005808
- SPBio_001487
- KBio3_002112
- BLJRIMJGRPQVNF-SNVBAGLBSA-N
- EN300-6492953
- AKOS030254981
- TIMOLOL, (R)-
- NCGC00178405-01
- L 714465
- TIMOLOL MALEATE IMPURITY A [EP IMPURITY]
- (R)-Timolol
-
- インチ: 1S/C13H24N4O3S/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3/t10-/m1/s1
- InChIKey: BLJRIMJGRPQVNF-SNVBAGLBSA-N
- ほほえんだ: S1N=C(C(=N1)N1C([H])([H])C([H])([H])OC([H])([H])C1([H])[H])OC([H])([H])[C@@]([H])(C([H])([H])N([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])O[H]
計算された属性
- せいみつぶんしりょう: 316.156912g/mol
- ひょうめんでんか: 0
- XLogP3: 1.8
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 回転可能化学結合数: 7
- どういたいしつりょう: 316.156912g/mol
- 単一同位体質量: 316.156912g/mol
- 水素結合トポロジー分子極性表面積: 108Ų
- 重原子数: 21
- 複雑さ: 310
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 316.42
じっけんとくせい
- PSA: 79.74
(R)-Timolol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6492953-0.05g |
(2R)-1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol |
26839-76-9 | 0.05g |
$148.0 | 2023-05-31 | ||
| TRC | T443695-10mg |
(R)-Timolol |
26839-76-9 | 10mg |
$ 187.00 | 2023-09-05 | ||
| TRC | T443695-100mg |
(R)-Timolol |
26839-76-9 | 100mg |
$ 1477.00 | 2023-09-05 | ||
| A2B Chem LLC | AF63178-100mg |
(+)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |
26839-76-9 | 100mg |
$1555.00 | 2024-04-20 | ||
| A2B Chem LLC | AF63178-10mg |
(+)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |
26839-76-9 | 10mg |
$302.00 | 2024-04-20 |
(R)-Timolol 関連文献
-
1. An overall uncertainty approach for the validation of analytical separation methodsT. Saffaj,B. Ihssane,F. Jhilal,H. Bouchafra,S. Laslami,S. Alaoui Sosse Analyst 2013 138 4677
-
Subir Chatterjee,Prashant Upadhyay,Manjul Mishra,Srividya M.,M. R. Akshara,Kamali N.,Zahra Sifat Zaidi,Sayeda F. Iqbal,Santosh K. Misra RSC Adv. 2020 10 36751
-
Natali Budimir,Daniel J. Weston,Colin S. Creaser Analyst 2007 132 34
-
Young Ju Son,John W. Tse,Yiran Zhou,Wei Mao,Evelyn K. F. Yim,Hyuk Sang Yoo Biomater. Sci. 2019 7 4444
-
Ankita R. Desai,Furqan A. Maulvi,Mihir M. Pandya,Ketan M. Ranch,Bhavin A. Vyas,Shailesh A. Shah,Dinesh O. Shah Biomater. Sci. 2018 6 1580
26839-76-9 ((R)-Timolol) 関連製品
- 26839-76-9((R)-Timolol)
- 30165-97-0(4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol)
- 54126-59-9(2-Propanol,1-[(1-methylethyl)amino]-3-[[5-methyl-3-(4-morpholinyl)pyrazinyl]oxy]-)
- 59697-06-2(rac-Isotimolol)
- 26921-17-5((S)-Timolol Maleate)
- 26839-77-0((R)-(+)-Timolol Maleate)
- 54127-72-9(2-Propanol,1-[(1-methylethyl)amino]-3-[[3-(4-methyl-1-piperazinyl)pyrazinyl]oxy]-)
- 1227468-61-2((S)-Hydroxy Timolol)
- 54126-47-5(2-Propanol, 1-[(1-methylethyl)amino]-3-[[3-(4-morpholinyl)pyrazinyl]oxy]-)
- 29023-48-1(1-(tert-butylamino)-3-{4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yloxy}propan-2-ol)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
